molecular formula C12H8N4O2 B13875657 5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol

5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol

Cat. No.: B13875657
M. Wt: 240.22 g/mol
InChI Key: BPYLAANWPSVSLD-UHFFFAOYSA-N
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Description

5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol is a heterocyclic compound that features a unique combination of pyridine and oxadiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and oxadiazole moieties endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxylic acid hydrazide with a suitable nitrile oxide precursor under cyclization conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for scale-up, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of hydroxylated products.

Mechanism of Action

The mechanism of action of 5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Pyridyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a hydroxyl group.

    5-(2-Pyridyl)-1,2,4-oxadiazole: Lacks the hydroxyl group on the pyridine ring.

    5-(3-Pyridyl)-1,3,4-oxadiazole: Different position of the nitrogen atoms in the oxadiazole ring.

Uniqueness

The uniqueness of 5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol lies in the presence of both a hydroxyl group and a pyridine ring, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one

InChI

InChI=1S/C12H8N4O2/c17-10-4-3-9(7-14-10)12-15-11(16-18-12)8-2-1-5-13-6-8/h1-7H,(H,14,17)

InChI Key

BPYLAANWPSVSLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CNC(=O)C=C3

Origin of Product

United States

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